(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride
Description
(S)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride is a chiral amine derivative characterized by a cyclopropyl group attached to a methoxyphenyl ring at the ortho position. The (S)-enantiomer configuration is critical for its stereoselective interactions, which may influence pharmacological activity. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
cyclopropyl-(2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRYOXDGNFWPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-methoxybenzaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Neuropharmacological Applications
Serotonin Receptor Interactions
(S)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride has demonstrated selective agonistic properties at the 5-HT (serotonin) receptor, which is crucial in treating various neuropsychiatric disorders. Research indicates that modifications to the phenyl ring can significantly affect its potency and selectivity towards different serotonin receptor subtypes. For instance, studies have shown that this compound exhibits high binding affinity for the 5-HT2C receptor while maintaining lower affinity for other subtypes such as 5-HT2A and 5-HT2B .
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (nM) | Selectivity |
|---|---|---|
| 5-HT2C | 23 | High |
| 5-HT2A | 162 | Moderate |
| 5-HT2B | >1000 | Low |
This selectivity profile suggests that this compound could be a valuable lead compound in developing treatments for conditions like anxiety and depression by modulating serotonin pathways effectively.
Antidepressant Therapy
Mechanism of Action
The compound's ability to act as a serotonin receptor agonist positions it as a candidate for antidepressant therapies. By selectively activating the 5-HT2C receptor, it may enhance serotonergic signaling pathways, which are often dysregulated in depressive disorders.
Case Studies
Recent studies have highlighted the effectiveness of compounds similar to this compound in preclinical models of depression. For example, a study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonergic activity .
Cognitive Enhancement
The potential cognitive-enhancing effects of this compound are also noteworthy. By modulating serotonin pathways, it may improve cognitive functions such as memory and learning. This application is particularly relevant in age-related cognitive decline and neurodegenerative diseases where serotonergic dysfunction is prevalent .
Structural Modifications and Derivatives
Research into structural modifications of this compound has yielded derivatives with enhanced pharmacological profiles. For instance, fluorinated derivatives have been synthesized to improve selectivity and potency at the 5-HT2C receptor, showcasing how slight alterations can lead to significant improvements in drug efficacy .
Table 2: Comparison of Structural Derivatives
| Compound Name | Key Features | Binding Affinity (nM) |
|---|---|---|
| Fluorinated Cyclopropyl Derivative | Enhanced selectivity over other receptors | 4.7 |
| N-Methyl Compound | First fully Gq-biased agonist reported | 23 |
| N-Benzyl Compound | Significant antipsychotic activity | 24 |
Mechanism of Action
The mechanism of action of (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.70 g/mol
- Structural Features : Ortho-methoxy substitution on the phenyl ring, cyclopropyl group, and chiral center.
Structural Analogs and Substituent Variations
The compound’s structural analogs differ in substituent positions, stereochemistry, or functional groups. These variations significantly impact physicochemical properties and biological activity.
Positional Isomers of Methoxy Substitution
- (S)-Cyclopropyl-(4-methoxyphenyl)methanamine Hydrochloride Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.70 g/mol Key Difference: Para-methoxy substitution instead of ortho. Impact: Para-substitution may alter receptor binding due to steric and electronic effects. This isomer shows a high structural similarity (0.98) to the target compound .
- (R)-Cyclopropyl-(3-methoxyphenyl)methanamine Hydrochloride Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.70 g/mol Key Difference: Meta-methoxy substitution and (R)-enantiomer configuration. Impact: Reduced similarity (0.96) suggests lower overlap in stereochemical interactions compared to the (S)-enantiomer .
Functional Group Replacements
- (S)-Cyclopropyl-(2-fluorophenyl)methanamine Hydrochloride Molecular Formula: C₁₀H₁₃ClFN Molecular Weight: 201.67 g/mol Key Difference: Fluorine replaces the methoxy group.
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 256.69 g/mol
- Key Difference : Oxadiazole ring replaces the cyclopropyl group.
- Impact : The oxadiazole introduces hydrogen-bonding capabilities, which may enhance binding to enzymatic targets but reduce lipophilicity (LogP: ~2.6 vs. 3.14 in the target compound) .
Ring System Modifications
- Cyclopropyl(naphthalen-1-yl)methanamine Hydrochloride
- Molecular Formula : C₁₄H₁₆ClN
- Molecular Weight : 233.74 g/mol
- Key Difference : Naphthalene replaces the methoxyphenyl ring.
- Impact : The bulky naphthalene group increases molecular weight and LogP (3.14 vs. 3.14 in the target compound), suggesting similar lipophilicity but distinct π-π stacking interactions .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Analogs
| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | LogP | PSA (Ų) | Similarity Score |
|---|---|---|---|---|---|
| (S)-Cyclopropyl-(2-methoxyphenyl)methanamine HCl | Ortho-methoxy, (S)-enantiomer | 213.70 | 3.14 | 21.26 | 1.00 (Reference) |
| (S)-Cyclopropyl-(4-methoxyphenyl)methanamine HCl | Para-methoxy, (S)-enantiomer | 213.70 | 3.14 | 21.26 | 0.98 |
| (R)-Cyclopropyl-(3-methoxyphenyl)methanamine HCl | Meta-methoxy, (R)-enantiomer | 213.70 | 3.14 | 21.26 | 0.96 |
| (S)-Cyclopropyl-(2-fluorophenyl)methanamine HCl | Fluorine substituent | 201.67 | 2.65 | 26.02 | 0.87 |
| Cyclopropyl(naphthalen-1-yl)methanamine HCl | Naphthalene ring | 233.74 | 3.14 | 21.26 | N/A |
Key Observations:
- Stereochemistry : The (S)-enantiomer of the target compound is structurally distinct from its (R)-counterpart, which may result in divergent pharmacological profiles (e.g., receptor affinity or metabolic pathways) .
- Functional Groups : Fluorine substitution reduces molecular weight and increases PSA, which could enhance aqueous solubility but reduce blood-brain barrier penetration compared to methoxy analogs .
Pharmacological Implications
- However, the absence of a methoxyphenyl group in norfentanyl derivatives may alter potency or selectivity .
Biological Activity
(S)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride is a chiral compound that has garnered attention for its biological activity, particularly as a ligand for serotonin receptors. This article will explore the compound's synthesis, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 213.70 g/mol
- Chirality : The compound exists in an S-enantiomeric form, which is crucial for its biological activity.
The structure features a cyclopropyl group attached to a methoxyphenyl moiety, which influences its interaction with various neurotransmitter receptors, particularly the serotonin receptor subtypes.
Interaction with Serotonin Receptors
This compound has been identified as a selective agonist for the 5-HT receptor, which plays a significant role in neuropsychiatric disorders. The compound exhibits:
- Binding Affinity : It has shown significant binding affinity for the 5-HT receptor while demonstrating lower affinity for other serotonin receptor subtypes such as 5-HT and 5-HT .
- Agonistic Properties : The compound acts as an agonist, which may lead to therapeutic effects in conditions like depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenyl ring can significantly affect the potency and selectivity of this compound. For instance:
- Fluorinated Derivatives : Studies have shown that fluorination at specific positions on the phenyl ring enhances potency at the 5-HT receptor .
- N-Methylation : N-methylation of similar compounds has been linked to improved selectivity and brain penetration, suggesting that structural modifications can optimize pharmacological profiles .
Case Studies and Research Findings
- Neuropharmacological Studies :
- Comparative Studies :
Potential Applications
Given its selective action on serotonin receptors, this compound holds promise for:
- Antidepressant Therapy : By modulating serotonin pathways, it may be effective in treating depression and anxiety disorders.
- Cognitive Enhancement : Its effects on cognition suggest potential applications in conditions like schizophrenia where cognitive deficits are prevalent.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (S)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride, and how is chiral purity ensured?
- Methodology : Synthesis typically employs cyclopropylmethanamine derivatives via reductive amination or alkylation (Method B in ). Chiral purity is achieved using chiral separation techniques (e.g., chiral HPLC or crystallization with enantiomer-specific resolving agents). For example, (+)-19 and (–)-19 enantiomers were isolated via chiral separation, as demonstrated by their distinct optical rotations ([α]D²⁰ +34.0 for (+)-19) .
- Validation : Confirm stereochemistry using polarimetry and chiral NMR analysis. The integration of diastereotopic protons in ¹H NMR (e.g., δ 3.84 ppm for methoxy groups) and coupling constants (J values) can validate spatial arrangements .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl) and cyclopropyl methylene protons (δ 0.4–1.5 ppm). For example, δ 3.84 ppm corresponds to the methoxy group in ¹H NMR .
- HRMS : Validate molecular formula (e.g., C₁₅H₂₁FNO⁺ with calculated m/z 250.1602; observed 250.1545) .
- Optical Rotation : Measure [α]D values to confirm enantiomeric excess (e.g., +34.0 for the (S)-enantiomer) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropyl group influence serotonin receptor binding affinity?
- Methodology : Compare enantiomers in receptor-binding assays. shows that (+)-19 ((S)-enantiomer) exhibits higher 5-HT2C receptor selectivity due to optimal spatial alignment with the receptor’s hydrophobic pocket. Use radioligand displacement assays (e.g., [³H]-mesulergine for 5-HT2C) to quantify Ki values. Molecular docking studies can further rationalize stereochemical effects .
- Data Interpretation : The (S)-configuration enhances π-π stacking with Phe⁶.⁴⁵ in the receptor, while the (R)-enantiomer may sterically clash with transmembrane helices .
Q. What methodological approaches are used to assess the compound’s selectivity toward 5-HT2C over other serotonin receptors?
- Methodology :
- Functional Assays : Measure intracellular Ca²⁺ flux or IP1 accumulation in HEK293 cells expressing 5-HT2A/2B/2C receptors.
- Binding Assays : Use competitive binding with 5-HT2A (ketanserin), 5-HT2B (SB-204741), and 5-HT2C (SB-242084) antagonists.
- Data Analysis : Calculate selectivity ratios (e.g., 5-HT2C Ki / 5-HT2A Ki). indicates >100-fold selectivity for 5-HT2C in certain derivatives .
Q. How can researchers resolve discrepancies in pharmacological data between similar cyclopropyl-containing methanamine derivatives?
- Methodology :
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, cyclopropyl vs. cyclohexyl). For instance, replacing cyclopropyl with cyclohexyl (Compound 18 in ) reduces 5-HT2C affinity due to increased steric bulk.
- Physicochemical Profiling : Compare logP, pKa, and solubility (e.g., cyclopropyl derivatives have lower logP than cyclohexyl analogs, improving blood-brain barrier penetration) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. ) to identify trends in receptor subtype selectivity.
Data Contradiction Analysis
Q. Why do some studies report conflicting logP values for cyclopropyl-containing methanamine derivatives?
- Root Cause : Variations in measurement techniques (shake-flask vs. HPLC-derived logP) or protonation state differences under experimental conditions.
- Resolution : Standardize logP determination using HPLC with a calibrated octanol-water partitioning system. For example, reports experimental logP via HRMS-validated purity, while computational methods (e.g., XLogP3) may underestimate cyclopropyl contributions .
Experimental Design Considerations
Q. How should stability studies be designed for this compound under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolysis of the cyclopropyl ring or demethylation of the methoxy group).
- Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent hydrochloride salt dissociation .
Comparative Pharmacological Profiling
Q. How does substituting the methoxyphenyl group with fluorophenyl (e.g., 5-fluoro) alter pharmacokinetic properties?
- Methodology :
- In Vitro Metabolism : Use liver microsomes to assess CYP450-mediated metabolism. Fluorine substitution (as in Compound 17, ) reduces oxidative metabolism, extending half-life.
- Plasma Protein Binding : Compare % binding via equilibrium dialysis; fluorinated analogs may exhibit higher albumin affinity .
- In Vivo PK : Conduct rodent studies to measure AUC and Cmax. Fluorine can enhance bioavailability by blocking metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
